6-Hexyloxy-2-hydroxymethylpyridine
Description
6-Hexyloxy-2-hydroxymethylpyridine is a pyridine derivative substituted with a hexyloxy (-O-C₆H₁₃) group at position 6 and a hydroxymethyl (-CH₂OH) group at position 2.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(6-hexoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-9-15-12-8-6-7-11(10-14)13-12/h6-8,14H,2-5,9-10H2,1H3 |
InChI Key |
SZLZRYHCUTVLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=N1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
(6-Bromo-5-methoxypyridin-2-yl)methanol (CAS 905562-91-6)
- Structure : Bromo (Br) at position 6, methoxy (-OCH₃) at position 5, and hydroxymethyl (-CH₂OH) at position 2.
- Molecular Weight : 218.05 g/mol .
- Key Differences :
- The bromo group enhances electrophilic substitution reactivity compared to the hexyloxy group in the target compound.
- Methoxy at position 5 introduces steric and electronic effects distinct from the hexyloxy chain at position 4.
- Applications : Likely used in cross-coupling reactions due to bromo's role as a leaving group .
6-Methylpyridin-2-ol (CAS 3279-76-3)
- Structure : Methyl (-CH₃) at position 6 and hydroxyl (-OH) at position 2.
- Key Differences: The hydroxyl group increases acidity (pKa ~4–5 for pyridinols) compared to the hydroxymethyl group, which is less acidic but more flexible. Methyl substitution reduces lipophilicity relative to hexyloxy, limiting membrane permeability .
2-Hydrazinyl-6-methylpyridine (CAS 5315-24-2)
- Structure : Hydrazinyl (-NHNH₂) at position 2 and methyl (-CH₃) at position 5.
- Key Differences :
6-Methoxy-2-methylpyridin-3-amine (Similarity: 0.82)
Physical and Chemical Property Trends
| Compound | Key Substituents | Lipophilicity (Predicted) | Solubility (Inferred) | Reactivity Highlights |
|---|---|---|---|---|
| 6-Hexyloxy-2-hydroxymethylpyridine | 6-hexyloxy, 2-hydroxymethyl | High | Moderate in organic solvents | Stable ether linkage, H-bonding |
| (6-Bromo-5-methoxypyridin-2-yl)methanol | 6-Br, 5-OCH₃, 2-CH₂OH | Moderate | Polar aprotic solvents | Bromo substitution reactions |
| 6-Methylpyridin-2-ol | 6-CH₃, 2-OH | Low | Aqueous/organic mixes | Acidic hydroxyl group |
| 2-Hydrazinyl-6-methylpyridine | 2-NHNH₂, 6-CH₃ | Low | Polar solvents | Nucleophilic hydrazine |
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